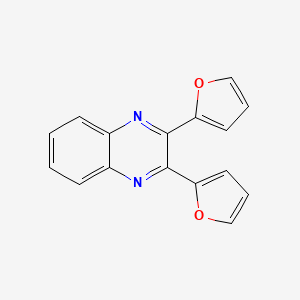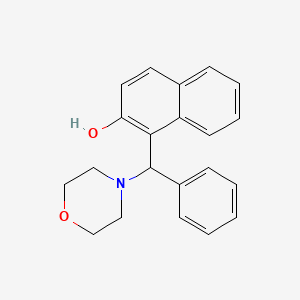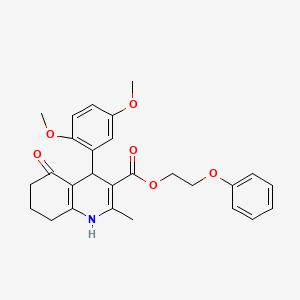![molecular formula C24H15Cl2N3O3 B5049780 5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide](/img/structure/B5049780.png)
5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the dichlorophenyl group through a Friedel-Crafts acylation. The oxazolo-pyridine moiety is then synthesized separately and coupled with the furan derivative using a palladium-catalyzed cross-coupling reaction. The final step involves the amidation reaction to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide: Lacks the oxazolo-pyridine moiety.
5-(2,4-Dichlorophenyl)-N-(2-methyl-5-pyridin-2-YL)phenyl)furan-2-carboxamide: Lacks the oxazolo ring.
5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxylic acid: Lacks the carboxamide group.
Uniqueness
The presence of the oxazolo-pyridine moiety in 5-(2,4-Dichlorophenyl)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O3/c1-13-4-5-14(24-29-22-20(32-24)3-2-10-27-22)11-18(13)28-23(30)21-9-8-19(31-21)16-7-6-15(25)12-17(16)26/h2-12H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSOAWAXVORIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)
![9-(4-methoxyphenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5049726.png)
![4-Methyl-1-[2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B5049731.png)

![6-[2-(4,8-dimethylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5049763.png)
![(2Z)-2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049776.png)
![17-(2-Methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5049785.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate](/img/structure/B5049795.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
![2,6-di-tert-butyl-4-[hydroxy(1-methyl-1H-benzimidazol-2-yl)methyl]phenol](/img/structure/B5049804.png)

![2-[(2-Methoxyphenyl)methyl]guanidine;sulfuric acid](/img/structure/B5049822.png)

